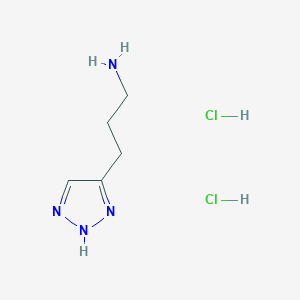
3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride” is a compound with the molecular weight of 199.08 . It has the IUPAC name of 3-(1H-1,2,3-triazol-4-yl)propan-1-amine dihydrochloride . It is typically stored at room temperature and comes in a powder form .
Synthesis Analysis
The synthesis of triazole derivatives often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . In one study, N-substituted (prop-2-yn-1-yl)amines were used in the synthesis of 1,2,3-triazole hybrids .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringNCCCN1C=NC=N1.[H]Cl.[H]Cl . The InChI code for this compound is 1S/C5H10N4.2ClH/c6-2-1-3-9-5-7-4-8-9;;/h4-5H,1-3,6H2;2*1H . Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 199.08 . It is typically stored at room temperature and comes in a powder form .Scientific Research Applications
Microwave-Assisted Synthesis
A novel microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides has been developed, utilizing a two-step approach involving N-guanidinosuccinimide and amines under microwave irradiation. This method allows for the efficient preparation of diverse 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, showcasing the compound's role as a building block in medicinal and agricultural chemistry (Tan, Lim, & Dolzhenko, 2017).
Antimicrobial and Antifungal Activities
Several 1,2,4-triazole derivatives, synthesized from reactions involving primary amines, have demonstrated notable antimicrobial activities. These compounds, including those synthesized through derivatization of 3-(2H-Triazol-4-yl)propan-1-amine, exhibit efficacy against various microorganisms, suggesting their potential as leads for developing new antimicrobial agents (Bektaş et al., 2010).
Corrosion Inhibition
Triazole derivatives have been investigated for their effectiveness as corrosion inhibitors on mild steel in acidic media. Studies involving compounds structurally related to 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride have shown promising results, with certain derivatives offering substantial protection against corrosion, highlighting the utility of triazole-based compounds in industrial applications (Chaitra, Mohana, & Tandon, 2015).
Metal Organic Frameworks (MOFs)
Research on amine-decorated luminescent MOFs has explored the strategic design of triazine-based dicarboxylate ligands with primary and secondary amino groups. These MOFs exhibit selective gas/vapor sorption properties and show promise for nanomolar sensing of contaminants in water, demonstrating the potential of amine-functionalized compounds in environmental monitoring and remediation technologies (Das & Mandal, 2018).
Photophysical Properties
New derivatives of 4-amino-7-nitrobenzofurazan have been synthesized, with some incorporating primary amine functionalities related to 3-(2H-Triazol-4-yl)propan-1-amine. These compounds have been studied for their photophysical properties, contributing to the development of novel fluorescent materials for various applications (Bem et al., 2007).
Safety and Hazards
properties
IUPAC Name |
3-(2H-triazol-4-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.2ClH/c6-3-1-2-5-4-7-9-8-5;;/h4H,1-3,6H2,(H,7,8,9);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKNJZEDPGFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-[2-Chloro-4-(cyclopentyloxy)-5-methoxyphenyl]acrylic acid](/img/structure/B2783696.png)
![5,6-dichloro-N-[4-(tetrazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2783697.png)

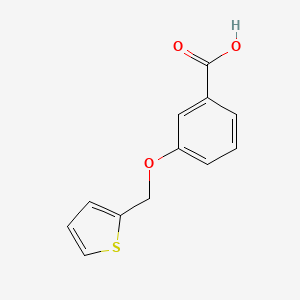

![methyl 2-[({[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2783707.png)
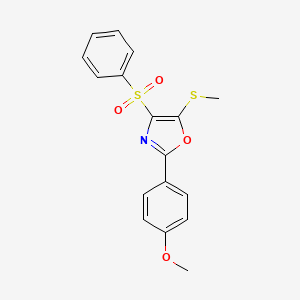
![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2783709.png)
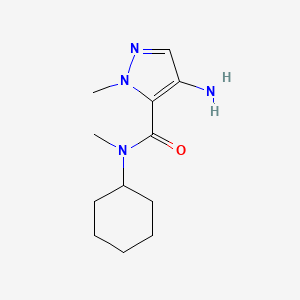


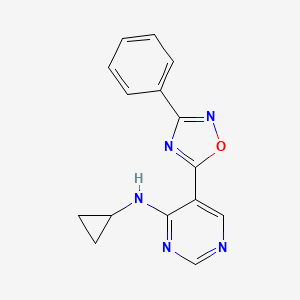
![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)